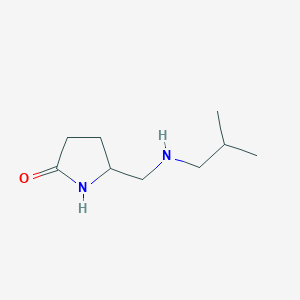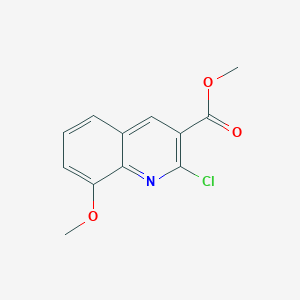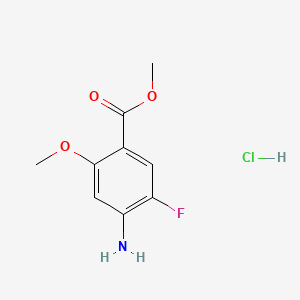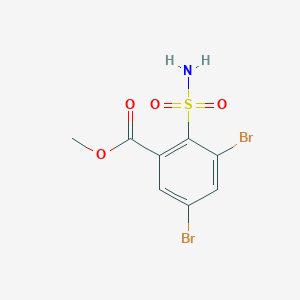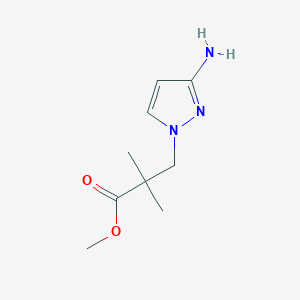
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H15N3O2. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms. The presence of the amino group and the ester functionality makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrazole ring and the amino group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-amino-1H-pyrazol-1-yl)pyridine
- 3-(3-chloro-1H-pyrazol-1-yl)pyridine
- (Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- (Pyrazol-3-yl)-1,3,4-thiazol-2-amine
Uniqueness
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ester group, along with the pyrazole ring, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
methyl 3-(3-aminopyrazol-1-yl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11) |
Clave InChI |
LAKVGNUJWNYEGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1C=CC(=N1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
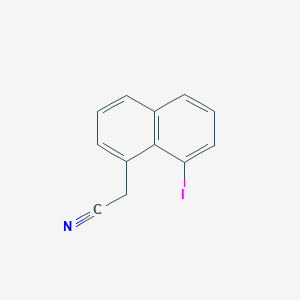
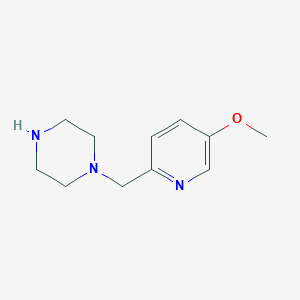

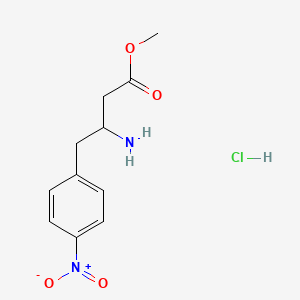
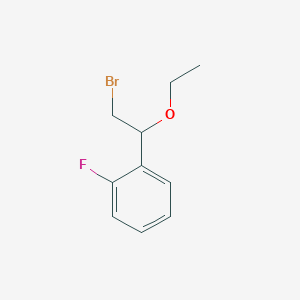
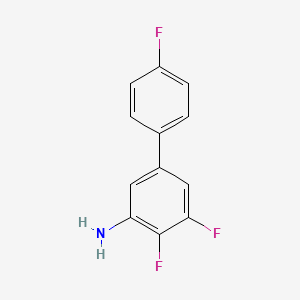
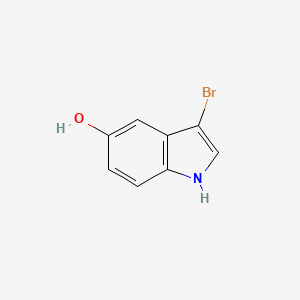

![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
